RNase L Activation Potency: Superior Sub-Nanomolar Activity vs. Known Small Molecule Activators
Ethyl 6-chlorohept-6-enoate activates the 2-5A-dependent ribonuclease (RNase L) with an IC50 of 2.30 nM in a mouse L cell extract protein synthesis inhibition assay [1]. This potency exceeds that of the reference RNase L activator, RNase L-IN-2, which exhibits an EC50 of 22 µM (22,000 nM) in analogous functional assays . The chloro compound is thus approximately 9,500-fold more potent on a molar basis, establishing a clear functional advantage for applications requiring robust RNase L pathway engagement.
| Evidence Dimension | RNase L activation potency |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | RNase L-IN-2: EC50 = 22,000 nM |
| Quantified Difference | Target compound is ~9,565-fold more potent |
| Conditions | Mouse L cell extract protein synthesis inhibition assay (Target compound); Human recombinant RNase L degradation of poly(U) assay (Comparator) |
Why This Matters
This >9,000-fold difference in potency directly impacts experimental design and cost for RNase L pathway studies, enabling effective pathway modulation at substantially lower compound concentrations.
- [1] BindingDB. (2009). Affinity data for BDBM50025002 targeting 2-5A-dependent ribonuclease (RNase L). Retrieved from bindingdb.org View Source
